molecular formula C7H10ClNOS B2725245 Ethyl thiophene-2-carboximidate hydrochloride CAS No. 54610-52-5

Ethyl thiophene-2-carboximidate hydrochloride

Cat. No. B2725245
Key on ui cas rn: 54610-52-5
M. Wt: 191.67
InChI Key: NISYDOWSZJJYCA-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

Ethyl 2-thiophenecarboximidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, 2-thiophenecarbonitrile (25.2 g, 0.231 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 16.3 g (37%) of the target compound as colorless crystals.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].[ClH:8].[CH2:9]([OH:11])[CH3:10]>>[ClH:8].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[NH:7])[O:11][CH2:9][CH3:10] |f:3.4|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
S1C(=CC=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.S1C(=CC=C1)C(OCC)=N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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